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molecular formula C6H5BrClN B1280509 2-Bromo-3-chloro-5-methylpyridine CAS No. 65550-81-4

2-Bromo-3-chloro-5-methylpyridine

Cat. No. B1280509
M. Wt: 206.47 g/mol
InChI Key: GNNKEUJOCAJOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555575

Procedure details

The product from paragraph (i) (2.9 g) in dry carbon tetrachloride (250 ml) was treated with dry hydrogen chloride to convert it to the hydrochloride. Chlorine was passed through the suspension which was kept at 80° C. and illuminated by an ultra-violet lamp inside the reaction flask. After three hours the solvent was removed, leaving a residue of 2,3-dichloro-5-trichloromethylpyridine.
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Cl:8])=[CH:6][C:5](C)=[CH:4][N:3]=1.[ClH:10].ClCl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:10][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:13]([Cl:17])([Cl:15])[Cl:14])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
BrC1=NC=C(C=C1Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 80° C.
CUSTOM
Type
CUSTOM
Details
illuminated by an ultra-violet lamp inside the reaction flask
CUSTOM
Type
CUSTOM
Details
After three hours the solvent was removed
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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